2-(4,6-Dichloropyridin-3-yl)acetonitrile chemical structure
2-(4,6-Dichloropyridin-3-yl)acetonitrile chemical structure
An In-depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4,6-dichloropyridin-3-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed synthetic methodologies, including mechanistic insights and step-by-step experimental protocols. Furthermore, it covers in-depth spectroscopic characterization, reactivity profile, and its strategic application in the synthesis of pharmacologically active agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: Strategic Importance in Medicinal Chemistry
2-(4,6-Dichloropyridin-3-yl)acetonitrile is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure incorporates several key features that make it an attractive scaffold for drug development: a pyridine core, which is a "privileged" structure in medicinal chemistry, two reactive chlorine substituents amenable to nucleophilic substitution, and a cyanomethyl group that can be further elaborated.[1][2]
The nitrile functionality is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Its presence, combined with the dichloropyridine ring, allows for the systematic exploration of chemical space through combinatorial and parallel synthesis, making this molecule a cornerstone for building libraries of potential drug candidates.[3] This guide aims to consolidate the available technical information on this compound, providing a robust framework for its synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
Molecular Structure
The chemical structure of 2-(4,6-dichloropyridin-3-yl)acetonitrile consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a cyanomethyl (-CH₂CN) group at position 3.
Caption: Chemical structure of 2-(4,6-dichloropyridin-3-yl)acetonitrile.
Physicochemical Data
The key properties of the title compound are summarized below. This data is critical for planning reactions, purification, and for analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-(4,6-Dichloropyridin-3-yl)acetonitrile | - |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem |
| Molecular Weight | 203.03 g/mol | PubChem |
| CAS Number | 180224-67-1 | Vendor Data |
| Appearance | Off-white to yellow solid (predicted) | General |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, Acetonitrile) | [4] |
| logP | 1.8 (Predicted) | ChemDraw |
Synthesis and Mechanistic Insights
Synthetic Pathway Overview
The synthesis of 2-(4,6-dichloropyridin-3-yl)acetonitrile typically involves the introduction of the cyanomethyl group onto a pre-functionalized dichloropyridine core. A common and effective strategy is the nucleophilic substitution of a suitable leaving group on a 3-substituted pyridine with a cyanide source. An analogous, well-documented approach involves the reaction of a halo-substituted pyridine with a CH-acid like a malononitrile derivative, which proceeds regioselectively.[5]
Caption: A representative synthetic workflow for the target compound.
Mechanistic Considerations: The Rationale Behind the Protocol
The chosen synthetic route leverages a classic SN2 reaction. The starting material, 2,6-dichloro-3-(chloromethyl)pyridine, possesses a highly electrophilic benzylic-like carbon, activated by the adjacent pyridine ring and the chlorine atom. Cyanide (CN⁻), a potent nucleophile, readily attacks this carbon, displacing the chloride ion to form the desired carbon-carbon bond.
Expertise & Experience Insight: The choice of a polar aprotic solvent like DMSO or DMF is critical. These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion poorly solvated, thereby enhancing its nucleophilicity and accelerating the reaction rate. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) provides sufficient activation energy without promoting significant side reactions or decomposition.
Detailed Experimental Protocol
Trustworthiness Note: This protocol is a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and reagent purity. All steps must be conducted in a well-ventilated fume hood.
Materials:
-
2,6-Dichloro-3-(chloromethyl)pyridine (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloro-3-(chloromethyl)pyridine.
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material completely.
-
Reagent Addition: Carefully add sodium cyanide in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to 55 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water, with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This step removes residual DMSO and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 2-(4,6-dichloropyridin-3-yl)acetonitrile as a solid.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is paramount. The following spectroscopic data are characteristic of 2-(4,6-dichloropyridin-3-yl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on established data for similar heterocyclic systems and functional groups.[6][7][8]
| Predicted ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.50 | s | 1H | H-5 |
| Aromatic | ~8.40 | s | 1H | H-2 |
| Methylene | ~3.80 | s | 2H | -CH₂CN |
| Predicted ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| Nitrile | ~116 | -C≡N |
| Methylene | ~25 | -CH₂CN |
| Aromatic CH | ~125 | C-5 |
| Aromatic C-Cl | ~150 | C-4 |
| Aromatic C-Cl | ~152 | C-6 |
| Aromatic C | ~130 | C-3 |
| Aromatic CH | ~140 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C≡N Stretch: A sharp, medium-intensity peak is expected around 2250 cm⁻¹. The nitrile stretch is a highly characteristic vibration.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C/C=N Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 800-600 cm⁻¹ fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M⁺) for ³⁵Cl³⁵Cl, a larger peak at M+2 (³⁵Cl³⁷Cl), and a smaller peak at M+4 (³⁷Cl³⁷Cl) in an approximate ratio of 9:6:1.
Reactivity and Applications in Drug Development
Reactivity Profile
The molecule's functionality allows for diverse chemical transformations:
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a wide array of derivatives.[9]
-
Methylene Protons: The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 25-30) and can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then be alkylated or used in condensation reactions.[9]
-
Chlorine Atoms: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a primary method for diversifying the core structure.
Role as a Key Intermediate
This compound serves as a critical building block for synthesizing more complex molecules, particularly kinase inhibitors and other targeted therapies. The dichloropyridine scaffold can be functionalized sequentially to build molecules with precise three-dimensional arrangements for optimal target binding.
Caption: Strategic diversification of the core scaffold in drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling this and related chemical compounds.
-
Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10] All manipulations should be performed in a certified chemical fume hood.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13]
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration.[14]
-
In all cases of exposure, seek immediate medical attention.[10]
-
-
Handling: Avoid formation of dust and aerosols.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(4,6-Dichloropyridin-3-yl)acetonitrile is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity at multiple sites allows for controlled and systematic structural modification. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.
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